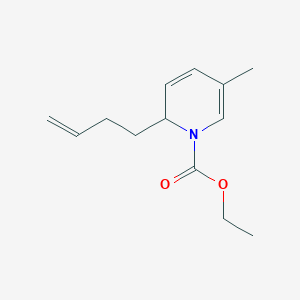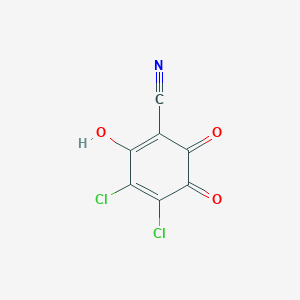
(1-Methoxyprop-1-ene-2-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxyprop-1-ene-2-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a methoxypropene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-ene-2-sulfonyl)benzene typically involves the reaction of benzene with methoxypropene and a sulfonylating agent under controlled conditions. The reaction conditions often include the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxyprop-1-ene-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong acid catalyst, such as sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1-Methoxyprop-1-ene-2-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which (1-Methoxyprop-1-ene-2-sulfonyl)benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxypropene moiety can undergo further chemical transformations. These interactions and transformations are crucial for the compound’s biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-2-propenyl)sulfonylbenzene: Similar structure but with a methyl group instead of a methoxy group.
(1-Methoxyprop-1-ene-2-sulfonyl)toluene: Similar structure but with a toluene ring instead of a benzene ring.
Uniqueness
(1-Methoxyprop-1-ene-2-sulfonyl)benzene is unique due to the presence of both a methoxypropene moiety and a sulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
| 113853-99-9 | |
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-methoxyprop-1-en-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H12O3S/c1-9(8-13-2)14(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
AZSCMXNUHAQGFK-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)

